1,3-Bis(5-methylpyridin-2-yl)urea
Overview
Description
1,3-Bis(5-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H14N4O. . The compound is characterized by the presence of two 5-methylpyridin-2-yl groups attached to a central urea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-methylpyridin-2-yl)urea typically involves the reaction of 5-methylpyridin-2-amine with phosgene or its equivalents, followed by the addition of another equivalent of 5-methylpyridin-2-amine . This method ensures the formation of the desired urea linkage between the two pyridine rings. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine rings.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(5-methylpyridin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research indicates its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have shown biological activities such as anti-fibrosis.
Bipyridine derivatives: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
1,3-Bis(5-methylpyridin-2-yl)urea is unique due to its dual pyridine rings connected by a urea linkage, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
1,3-bis(5-methylpyridin-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-11(14-7-9)16-13(18)17-12-6-4-10(2)8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVINHCNJBKPUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493584 | |
Record name | N,N'-Bis(5-methylpyridin-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63272-29-7 | |
Record name | N,N'-Bis(5-methylpyridin-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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